1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
Overview
Description
“1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide” is a compound that has been studied for its potential in various chemical reactions . It is a heterocyclic enol containing a Michael acceptor .
Synthesis Analysis
This compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The synthesis process involves 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides . This leads to the efficient production of heterocyclic enamines .
Molecular Structure Analysis
The molecular structure of this compound has been deduced by 1H and 13C NMR spectroscopy .
Chemical Reactions Analysis
The compound has been found to be highly reactive, participating in various chemical reactions . It has been used in the synthesis of diverse ethyl 4-((2-amino-2-oxo-1-phenylethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives .
Scientific Research Applications
Synthesis and Chemical Reactions
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is involved in various synthetic processes and chemical reactions. For instance, Ukrainets et al. (2009) discussed the reaction of ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate with p-toluenesulfonylhydrazide, which is a process relevant to the synthesis of derivatives of 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (Ukrainets, Tkach, Kravtsova, & Turov, 2009). Another study by Ukrainets et al. (2009) explored the synthesis of 1-alkyl-substituted derivatives, indicating versatility in chemical modification processes (Ukrainets, Bereznyakova, Davidenko, & Slobodzian, 2009).
Antitubercular and Anticancer Properties
Notable is the investigation into the antitubercular properties of derivatives of this compound. Ukrainets et al. (2009) conducted a comparative analysis of the antitubercular properties of synthesized compounds closely related to 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (Ukrainets, Tkach, & Yang, 2009). Additionally, research by Gaber et al. (2021) explored the anticancer effects of derivatives against the breast cancer MCF-7 cell line, demonstrating significant activity in certain compounds (Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021).
Molecular Design and Synthesis
The compound also plays a role in molecular design and synthesis. Chawla and Gupta (2015) utilized the motifs of the compound for the design of a new molecular receptor with multi-ion recognition capabilities (Chawla & Gupta, 2015). Moreover, Ranjith et al. (2017) performed a spectroscopic characterization and reactivity study of a related derivative, highlighting its potential in analytical chemistry (Ranjith, Mary, Panicker, Anto, Armaković, Armaković, Musioł, Jampílek, & Alsenoy, 2017).
Future Directions
properties
IUPAC Name |
1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-15-8-6-4-3-5-7(8)10(16)9(12(15)18)11(17)14-13/h3-6,16H,2,13H2,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPJDQVHRRKWAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225669 | |
Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90225669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | |
CAS RN |
74693-62-2 | |
Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074693622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90225669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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